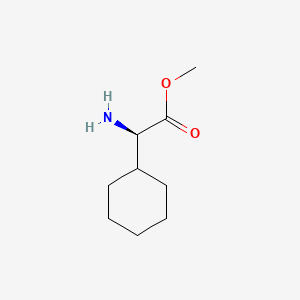

methyl (2R)-2-amino-2-cyclohexylacetate

Description

BenchChem offers high-quality methyl (2R)-2-amino-2-cyclohexylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R)-2-amino-2-cyclohexylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37763-24-9 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-cyclohexylacetate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |

InChI Key |

UUSVVDQFPGXFTQ-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)N |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-Amino-2-Cyclohexylacetate HCl

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecule

Methyl 2-amino-2-cyclohexylacetate hydrochloride is a derivative of cyclohexylglycine, an amino acid analog. As a hydrochloride salt of a methyl ester, its physical properties are critical for its handling, formulation, and application in research and development, particularly in medicinal chemistry and drug discovery. The presence of a chiral center, a bulky cyclohexyl group, an amino group, and an ester moiety imparts a unique combination of characteristics that dictate its behavior in various physical and chemical environments. This guide provides a comprehensive overview of its key physical properties, the established methodologies for their determination, and the scientific rationale behind these experimental choices.

Chemical Identity and Nomenclature

-

IUPAC Name: methyl 2-amino-2-cyclohexylacetate;hydrochloride[1]

-

Molecular Formula: C₉H₁₈ClNO₂[1]

-

Synonyms: Methyl alpha-amino-cyclohexaneacetate HCl, L-2-Cyclohexylglycine methyl ester hydrochloride[1]

-

Chirality: The molecule contains a stereocenter at the alpha-carbon. This guide addresses the racemic mixture unless specified. Enantiomer-specific CAS numbers exist, such as 14328-64-4 for the (R)-enantiomer.

Chemical Structure

Caption: 2D structure of Methyl 2-amino-2-cyclohexylacetate HCl.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties is essential for initial assessment and computational modeling in drug development workflows. The data presented below is primarily based on computed values from reputable chemical databases, which serve as a valuable baseline pending experimental verification.

| Property | Value | Source |

| Molecular Weight | 207.70 g/mol | PubChem CID: 22259438[1] |

| Molecular Formula | C₉H₁₈ClNO₂ | PubChem CID: 22259438[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Hydrogen Bond Donors | 3 (from -NH₃⁺) | Computed, PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from C=O, -O-) | Computed, PubChem[1] |

| Rotatable Bonds | 3 | Computed, PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | Computed, PubChem[1] |

In-Depth Analysis of Physical Properties

Appearance and Physical State

Methyl 2-amino-2-cyclohexylacetate HCl is supplied as a solid at standard temperature and pressure. The specific morphology (e.g., crystalline, amorphous powder) is not consistently reported and can be lot-dependent, influenced by the method of synthesis and purification, particularly the final crystallization or precipitation step. For research purposes, understanding the solid-state form is critical as it directly impacts properties like solubility and dissolution rate.

Melting Point

The melting point is a critical indicator of purity and lattice energy. While no experimentally determined melting point is readily available in public literature for this specific compound, related amino acid hydrochlorides often exhibit high melting points, frequently with decomposition. For instance, 1-amino-2-methylenecyclobutane-1-carboxylic acid hydrochloride decomposes above 200°C.[2]

Experimental Rationale: A sharp, well-defined melting range is indicative of a high-purity crystalline solid. A broad melting range or melting with decomposition suggests the presence of impurities or thermal instability. This parameter is crucial for setting drying temperatures and assessing the stability of the compound during thermal processing.

Solubility Profile

The solubility of a compound is paramount for its utility in both biological assays and formulation development. As a hydrochloride salt, methyl 2-amino-2-cyclohexylacetate HCl is expected to have significantly higher aqueous solubility than its free base form due to the ionizable amino group.

-

Expected Aqueous Solubility: The presence of the ammonium cation (-NH₃⁺) and chloride anion (Cl⁻) should confer good solubility in polar protic solvents like water and methanol.

-

Expected Organic Solubility: The molecule's cyclohexyl ring and methyl ester group provide lipophilic character.[3] Therefore, solubility in less polar organic solvents like dichloromethane or ethyl acetate is anticipated, although likely less than in polar protic solvents. In non-polar solvents like hexanes, solubility is expected to be poor.

Causality in Experimental Design: When determining solubility, the choice of solvent system is dictated by the intended application. For in-vitro assays, solubility and stability in aqueous buffers (e.g., PBS) are critical. For synthetic workups or chromatography, solubility in various organic solvents is the key consideration.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. While specific spectra for methyl 2-amino-2-cyclohexylacetate HCl are not publicly cataloged, the expected features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A broad band is expected in the range of 2500-3300 cm⁻¹ characteristic of the ammonium salt (-NH₃⁺).

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) will arise from the sp³ C-H bonds of the cyclohexyl ring and methyl group.[4]

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.[4]

-

C-O Stretch: A peak in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Cyclohexyl Protons: A complex multiplet signal in the range of ~1.0-2.0 ppm.

-

Alpha-Proton (-CH(NH₃⁺)-): A signal expected around ~3.5-4.0 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet at ~3.7 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, whose chemical shift is concentration and solvent dependent, often appearing downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of ~170-175 ppm.

-

Methyl Carbon (-OCH₃): A signal around ~52 ppm.

-

Alpha-Carbon: A signal around ~55-60 ppm.

-

Cyclohexyl Carbons: A series of signals in the aliphatic region (~25-45 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Methodology: Electrospray ionization (ESI) in positive mode is the ideal technique. The analysis would be performed on the free base or by observing the loss of HCl.

-

Expected Ion: The primary ion observed would be the [M+H]⁺ ion for the free base (C₉H₁₇NO₂), with an expected m/z of approximately 172.13.[5]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the cyclohexyl ring.

Standard Experimental Protocols

The following protocols are standardized methodologies for characterizing the physical properties of a new or uncharacterized compound like methyl 2-amino-2-cyclohexylacetate HCl.

Workflow for Physical Property Characterization

Sources

- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. CAS 13672-64-5: (2-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER [cymitquimica.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. PubChemLite - Methyl 2-amino-2-cyclohexylacetate hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]

Strategic Sourcing and Quality Validation: Methyl (2R)-2-amino-2-cyclohexylacetate

Topic: Strategic Sourcing and Quality Validation of Methyl (2R)-2-amino-2-cyclohexylacetate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists

Executive Summary: The Stereochemical Pivot

Methyl (2R)-2-amino-2-cyclohexylacetate (also known as D-Cyclohexylglycine methyl ester ) is a critical non-proteinogenic amino acid building block. It serves as a lipophilic structural anchor in the synthesis of next-generation peptidomimetics, particularly in HCV protease inhibitors , thrombin inhibitors , and antimicrobial peptides where resistance to enzymatic degradation is required.

For drug development professionals, this molecule presents a dual challenge:

-

Stereochemical Integrity: The (2R)-configuration is non-natural (D-series). Contamination with the (2S)-enantiomer (L-series) can lead to inactive diastereomers in downstream peptide coupling, which are notoriously difficult to separate.

-

Stability vs. Utility: While the free base is required for coupling, it is kinetically unstable. Sourcing strategies must prioritize the Hydrochloride (HCl) salt to prevent diketopiperazine formation (dimerization) during storage.

This guide outlines a Quality by Design (QbD) approach to sourcing, validating, and handling this high-value intermediate.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility, specifications must go beyond simple purity percentages.

| Attribute | Specification Target | Technical Rationale |

| CAS (HCl Salt) | 14328-64-4 | The HCl salt is the industry standard for stability. Avoid CAS 14328-51-9 (Free Base) for storage >24h. |

| Chemical Purity | ≥ 98.0% (HPLC) | Impurities >0.5% can interfere with amide coupling efficiency. |

| Chiral Purity (ee) | ≥ 99.0% ee | Critical. A 1% enantiomeric impurity becomes a 1% diastereomeric impurity after the next coupling step, often co-eluting in reverse-phase purification. |

| Residual Solvent | Methanol < 3000 ppm | Excess methanol can cause transesterification or inhibit coupling reagents. |

| Water Content | < 1.0% (KF) | The methyl ester is susceptible to hydrolysis back to the acid in the presence of moisture and trace acid. |

Synthesis Pathways & Impurity Profiling

Understanding how your supplier makes the molecule allows you to predict what impurities to look for.

The Dominant Route: Catalytic Hydrogenation

Most industrial suppliers synthesize this molecule via the catalytic hydrogenation of (R)-Phenylglycine methyl ester .

-

Mechanism: (R)-Phenylglycine methyl ester

(R)-Cyclohexylglycine methyl ester. -

Risk Profile:

-

Incomplete Reduction: Residual Phenylglycine methyl ester.

-

Racemization: Benzylic protons are acidic. Poorly controlled hydrogenation conditions can erode the chiral center, lowering ee%.

-

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and where critical impurities originate.

Figure 1: Industrial synthesis route via hydrogenation, highlighting the origin of critical impurities.

Supplier Landscape & Tiering

Suppliers are categorized by their ability to provide analytical transparency and scale.

Tier 1: Validated Catalog Suppliers (Gram to Kg)

Best for: Early discovery, reference standards.

-

Sigma-Aldrich (Merck): High reliability, provides detailed CoAs. Ideal for establishing a "Gold Standard" reference.

-

TCI Chemicals: Strong inventory of chiral amino ester salts.

-

BLD Pharm: Good balance of cost vs. quality for medicinal chemistry scale.

Tier 2: Specialized CROs & Bulk Manufacturers (Kg to MT)

Best for: Pilot plant, GLP tox batches.

-

AdooQ Bioscience: Specialized in bioactive small molecules; high documentation standards.

-

Chem-Impex International: US-based supplier with strong peptide building block focus.

-

BOC Sciences: Capable of custom synthesis and chiral resolution if "off-the-shelf" purity is insufficient.

Analytical Validation Protocol (The "Self-Validating" System)

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this orthogonal testing protocol upon receipt.

Protocol A: Chiral HPLC (Enantiomeric Excess)

Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropyl Alcohol (90:10) + 0.1% Diethylamine (DEA).

-

Note: DEA is required to suppress ionization of the amine, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV at 210 nm (low UV required as the cyclohexyl ring has no chromophore; the ester provides the signal).

-

Acceptance: Major peak > 99.0% area. Minor peak (enantiomer) < 1.0%.

Protocol B: 1H-NMR (Salt Stoichiometry)

Verify the material is the Mono-HCl salt. Excess HCl is hygroscopic; free base is unstable.

-

Solvent: DMSO-d6.

-

Diagnostic Signal: Look for the broad ammonium protons (

) around 8.5-8.8 ppm. Integration should match the single alpha-proton (approx 3.8 ppm) in a 3:1 ratio.

Sourcing & Validation Workflow

The following decision tree guides the acceptance of a new supplier batch.

Figure 2: Quality Control Decision Matrix for incoming raw material.

Handling and Stability

-

Storage: Store the HCl salt at -20°C with desiccant. The ester is prone to hydrolysis if the salt absorbs moisture.

-

Free Basing: When ready to use in a reaction (e.g., amide coupling), liberate the free base in situ using a tertiary base (DIPEA or NMM). Do not isolate the free base as an oil; it will cyclize to the diketopiperazine within hours at room temperature.

References

-

Sigma-Aldrich. (R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride Product Sheet. Retrieved from

-

PubChem. Methyl 2-amino-2-cyclohexylacetate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

-

AdooQ Bioscience. Methyl (2R)-2-amino-2-cyclohexylethanoate hydrochloride Technical Data. Retrieved from

-

Chem-Impex International. Cyclohexylglycine Derivatives Catalog. Retrieved from

-

Phenomenex. Chiral HPLC Separation Strategies for Amino Acid Esters. Retrieved from

Strategic Utilization of Methyl (2R)-2-amino-2-cyclohexylacetate: A Technical Monograph

Abstract

Methyl (2R)-2-amino-2-cyclohexylacetate (PubChem CID: 22259438 for HCl salt) represents a critical chiral building block in modern medicinal chemistry. Structurally defined by a bulky, lipophilic cyclohexyl side chain and an (R)-configured

Chemical Identity & Structural Significance[1][2][3][4]

The molecule is the methyl ester of (R)-cyclohexylglycine (also known as D-cyclohexylglycine). Its utility stems from the cyclohexyl group acting as a non-aromatic, lipophilic bioisostere for the phenyl ring found in phenylglycine, offering distinct metabolic stability and conformational properties.

Core Identifiers (PubChem Data)

| Feature | Data |

| IUPAC Name | Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride |

| Common Name | (R)-Cyclohexylglycine methyl ester HCl |

| PubChem CID | (HCl Salt); (Free Base) |

| CAS Number | 14328-64-4 (HCl Salt); 14328-52-0 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 207.70 g/mol (Salt); 171.24 g/mol (Base) |

| Stereochemistry | (2R) / D-isomer |

Physiochemical Profile

-

Lipophilicity: The cyclohexyl ring significantly increases logP compared to the phenyl analog, enhancing membrane permeability in peptidomimetic drugs.

-

Steric Bulk: The chair conformation of the cyclohexyl group occupies a larger volume than a planar phenyl ring, making it ideal for filling large hydrophobic pockets (S1/S2 subsites) in enzyme active sites.

-

Stability: As an

-amino ester, the free base is prone to cyclization (diketopiperazine formation) or hydrolysis. The hydrochloride salt is the requisite form for long-term storage and handling.

Pharmacophore Utility & Drug Design Logic

In drug discovery, this motif is rarely the final API but rather a "warhead" carrier or a scaffold element.

The "Cyclohexyl Effect" in Protease Inhibition

The transition from a phenyl side chain (Phenylglycine) to a cyclohexyl side chain (Cyclohexylglycine) is a classic optimization strategy.

-

Bioisosterism: The cyclohexyl group mimics the hydrophobic bulk of phenylalanine or tert-leucine but lacks the

- -

Entropy Reduction: The rigidity of the cyclohexyl ring (relative to aliphatic chains) reduces the entropic penalty upon binding to the protein target.[1]

Visualizing the Pharmacophore Logic

The following diagram illustrates how this building block integrates into broader drug discovery workflows.

Caption: Pharmacophore mapping showing the structural contribution of the cyclohexylglycine scaffold to protease inhibitor binding affinity.

Synthetic Pathways & Experimental Protocols

Expert Insight: While direct esterification of commercially available (R)-cyclohexylglycine is possible, the cost of the starting material can be high. A robust industrial route often starts from the cheaper (R)-phenylglycine.

Route Selection: Hydrogenation vs. Esterification

-

Path A (Recommended): Hydrogenation of (R)-Phenylglycine

(R)-Cyclohexylglycine-

Why: Hydrogenating the free acid avoids side reactions (like reduction of the ester) and allows for easier purification of the zwitterionic intermediate.

-

-

Path B: Esterification of (R)-Phenylglycine

Hydrogenation.-

Risk: Hydrogenation of amino esters can sometimes lead to cyclization or partial reduction if conditions are not strictly controlled.

-

Validated Protocol: Thionyl Chloride Mediated Esterification

This protocol converts (R)-cyclohexylglycine to its methyl ester hydrochloride. This method is preferred over acid catalysis (

Reagents:

-

(R)-Cyclohexylglycine (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Methanol (Anhydrous, solvent volume ~10mL/g)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

line). Place in an ice-water bath ( -

Solvent Charge: Add anhydrous methanol to the flask.

-

Activation (Exothermic): Add

dropwise to the cold methanol over 20 minutes. Caution: This generates HCl gas and heat. Vent properly.-

Mechanism:[2] This forms the active reagent, methyl chlorosulfite/HCl.

-

-

Addition: Remove the ice bath. Add solid (R)-cyclohexylglycine in one portion.

-

Reflux: Heat the reaction to reflux (

) for 4–6 hours.-

Monitoring: Check via TLC (System: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin). The zwitterion spot should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove MeOH and excess

. -

Crucial Step: Co-evaporate with diethyl ether or toluene (2x) to remove trace HCl/SOCl2.

-

-

Crystallization: Triturate the resulting white solid with cold diethyl ether to remove non-polar impurities. Filter and dry under high vacuum.

Yield Expectation: 90–95% as a white crystalline solid (HCl salt).

Synthetic Workflow Diagram

Caption: Industrial synthesis route converting chiral phenylglycine to the target cyclohexyl ester.

Safety & Handling (E-E-A-T)

Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: The HCl salt is corrosive to mucous membranes if inhaled. Use a fume hood.

Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed under inert gas.

-

Free Base Instability: Do not store the free base. If the free base is generated (e.g., for a coupling reaction), use it immediately. The free amine can attack the methyl ester intermolecularly or intramolecularly, leading to oligomerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22259438, Methyl 2-amino-2-cyclohexylacetate hydrochloride. Retrieved from [Link]

-

Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. (Validating the TMSCl/MeOH esterification method as an alternative). Retrieved from [Link]

Sources

Technical Guide: Cyclohexylglycine Methyl Ester in Medicinal Chemistry

Part 1: Core Directive & Strategic Utility

Cyclohexylglycine Methyl Ester (Chg-OMe) is a critical non-natural amino acid building block used extensively in modern medicinal chemistry. It serves as a strategic bioisostere for Phenylglycine (Phg) and Leucine, offering a unique combination of high lipophilicity, steric bulk, and metabolic stability without the electronic liabilities of aromatic systems.

This guide addresses the specific utility of Chg-OMe in the design of peptidomimetics, particularly for HCV NS3/4A protease inhibitors and Thrombin inhibitors , where its ability to fill hydrophobic S2/S3 pockets is paramount.

The "Why" Behind the Molecule

In drug design, the transition from a hit to a lead often requires optimizing metabolic stability and binding affinity.

-

Metabolic Stability: Unlike Phenylglycine (Phg), which is susceptible to aromatic hydroxylation and rapid racemization (due to the electron-withdrawing phenyl ring acidifying the

-proton), Cyclohexylglycine (Chg) is metabolically robust. -

Conformational Control: The bulky cyclohexyl group restricts the conformational freedom of the peptide backbone more effectively than the flexible isobutyl side chain of Leucine, often locking the molecule into a bioactive conformation (e.g.,

-strand mimics).

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

HCV NS3/4A Protease Inhibitors

The development of Direct-Acting Antivirals (DAAs) for Hepatitis C relies heavily on peptidomimetics that bind to the shallow, hydrophobic active site of the NS3/4A protease.

-

P2/P3 Pocket Occupation: The S2 pocket of the HCV protease is large and hydrophobic. Chg is frequently employed at the P2 position (in linear peptides) or P3 position (in macrocycles) to maximize van der Waals contacts.

-

Case Study Context: In the optimization of early linear ketoamide inhibitors (precursors to Boceprevir), Chg was identified as a superior P3 residue compared to tert-butylglycine or Valine, providing a 2-5x improvement in potency (

) due to optimal filling of the S3 hydrophobic cleft.

Thrombin and Factor Xa Inhibitors

Serine proteases like Thrombin have a strict requirement for hydrophobic residues at the P2 position (S2 subsite).

-

Mechanism: The cyclohexyl ring of Chg mimics the Proline or Phenylalanine often found in natural substrates but provides a "tighter" hydrophobic fit.

-

Potency: Synthetic tripeptides of the sequence D-Ser-Chg-Arg have demonstrated nanomolar inhibition of Thrombin, outperforming their Phenylglycine counterparts due to the enhanced lipophilicity of the saturated ring.

PAR2 Agonists

Recent research identifies Chg as a key residue in small molecule agonists for Protease-Activated Receptor 2 (PAR2). Replacing Isoleucine with Chg in hexapeptide agonists significantly enhances potency by engaging hydrophobic interactions with residue L307 in the receptor binding pocket.

Part 3: Comparative Analysis (Data Tables)

The following table contrasts Cyclohexylglycine with its nearest structural neighbors, highlighting why it is the superior choice for specific optimization campaigns.

Table 1: Physicochemical & Synthetic Properties of Hydrophobic Amino Acids

| Feature | L-Phenylglycine (Phg) | L-Cyclohexylglycine (Chg) | L-Leucine (Leu) |

| Side Chain | Aromatic Phenyl | Aliphatic Cyclohexyl | Aliphatic Isobutyl |

| Electronic Effect | Electron-withdrawing (Acidifies | Inductive donation (Stabilizes | Neutral |

| Racemization Risk | High (Fast base-catalyzed epimerization) | Low (Stable under standard coupling) | Negligible |

| Metabolic Liability | Aromatic hydroxylation (CYP450) | Low (Saturated ring) | Oxidation (minor) |

| Steric Bulk | Planar, Rigid | 3D Chair Conformation, Bulky | Flexible, Rotatable |

| Lipophilicity (LogP) | ~1.2 (Free acid) | ~2.5 (Free acid) | ~1.7 (Free acid) |

Part 4: Experimental Protocols

Protocol A: Synthesis of L-Cyclohexylglycine Methyl Ester HCl

Rationale: Direct esterification using Thionyl Chloride is standard but can be harsh. The Trimethylsilyl Chloride (TMSCl) method is milder, preserving chiral integrity.

Reagents: L-Cyclohexylglycine (10 mmol), Methanol (anhydrous, 30 mL), TMSCl (20 mmol).

-

Setup: Charge a flame-dried round-bottom flask with L-Cyclohexylglycine and a magnetic stir bar.

-

Activation: Add anhydrous Methanol. The amino acid will likely remain as a suspension.

-

Addition: Cool the mixture to 0°C in an ice bath. Dropwise add TMSCl over 10 minutes. Note: The reaction is exothermic; TMSCl reacts with MeOH to generate anhydrous HCl in situ.

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12–16 hours. The solution should become clear.

-

Workup: Concentrate the solvent in vacuo (rotary evaporator) at <40°C.

-

Purification: Triturate the resulting white solid with cold diethyl ether to remove residual silanes. Filter and dry under high vacuum.

-

Yield: Expect >95% yield of L-Chg-OMe·HCl as a white crystalline solid.

Protocol B: Peptide Coupling (Avoiding Racemization)

Rationale: While Chg is more stable than Phg, the steric bulk can slow down coupling, allowing time for base-catalyzed epimerization if conditions are too harsh.

Reagents: N-Protected Amino Acid (1.1 eq), L-Chg-OMe·HCl (1.0 eq), HATU (1.1 eq), HOAt (1.1 eq), Collidine (2.5 eq), DMF.

-

Dissolution: Dissolve the N-protected amino acid and HATU in minimal dry DMF.

-

Activation: Add Collidine (2,4,6-trimethylpyridine). Expert Tip: Use Collidine instead of DIPEA/TEA. Its steric bulk prevents it from abstracting the

-proton, significantly reducing racemization risk. -

Coupling: Stir for 2 minutes, then add L-Chg-OMe·HCl.

-

Monitoring: Monitor via LC-MS. Reaction is usually complete in 1–3 hours.

-

Workup: Dilute with EtOAc, wash with 5% KHSO4 (removes Collidine), then saturated NaHCO3 and Brine.

Part 5: Visualizations

Diagram 1: Strategic Bioisosteric Replacement Logic

This decision tree illustrates the medicinal chemistry logic for selecting Cyclohexylglycine during Lead Optimization.

Caption: Decision logic for replacing Phg or Leu with Chg to optimize metabolic stability and binding affinity.

Diagram 2: Synthesis & Application Workflow

The pathway from raw material to bioactive peptidomimetic.

Caption: Synthetic pathway converting Phenylglycine to the Chg-OMe building block and final drug candidate.

References

-

American Chemical Society (ACS) - Journal of Medicinal Chemistry . "Discovery of HCV NS3 Protease Inhibitors: P3 Residue Optimization". J. Med.[1] Chem., 2006.[2] Link

-

National Institutes of Health (NIH) - PMC . "Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition". PubMed Central. Link

-

MDPI - Molecules . "A Convenient Synthesis of Amino Acid Methyl Esters using TMSCl". Molecules, 2008.[3] Link

-

Taylor & Francis - Journal of Enzyme Inhibition . "Tripeptides with non-code amino acids as potential serine proteases inhibitors".[4][1] Link

-

Luxembourg Bio Technologies . "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis". Link

Sources

Methodological & Application

synthesis of methyl (2R)-2-amino-2-cyclohexylacetate from D-phenylglycine

An In-depth Technical Guide to the Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate from D-Phenylglycine

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of methyl (2R)-2-amino-2-cyclohexylacetate, a valuable chiral building block, starting from the readily available enantiopure amino acid, D-phenylglycine. The synthesis leverages a stereoretentive catalytic hydrogenation of the aromatic ring followed by a robust and efficient methyl esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental procedures but also a thorough discussion of the underlying chemical principles, causality behind procedural choices, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Methyl (2R)-2-amino-2-cyclohexylacetate is a derivative of the non-proteinogenic amino acid D-cyclohexylglycine. Such chiral amino acid esters are crucial intermediates in medicinal chemistry and the synthesis of bioactive molecules, where the cyclohexyl moiety can impart desirable lipophilic characteristics and conformational rigidity.[1]

The synthetic route detailed herein begins with D-phenylglycine, an accessible chiral precursor. The transformation is achieved in two distinct, high-yielding steps:

-

Step 1: Stereoretentive Catalytic Hydrogenation. The aromatic ring of D-phenylglycine is reduced to a cyclohexane ring to form (R)-2-amino-2-cyclohexylacetic acid (D-cyclohexylglycine). This step is critical for establishing the core cyclohexyl structure while preserving the stereochemical integrity of the α-carbon.

-

Step 2: Fischer Esterification. The carboxylic acid of D-cyclohexylglycine is converted to its methyl ester. This is accomplished using the thionyl chloride/methanol system, a classic and highly effective method for the esterification of amino acids.[2]

This approach is designed for efficiency, scalability, and control over stereochemistry.

Visual Overview: Synthetic Pathway

Caption: Overall two-step synthesis from D-Phenylglycine to the target ester hydrochloride.

Part 1: Catalytic Hydrogenation of D-Phenylglycine

Scientific Principles and Experimental Causality

The reduction of an aromatic ring is a thermodynamically challenging transformation due to the loss of aromatic stabilization energy. This necessitates the use of a highly active catalyst and often elevated temperature and pressure.

-

Choice of Catalyst: While palladium catalysts are workhorses for many hydrogenations, they are often insufficient for reducing benzene rings under mild conditions.[3] Ruthenium (Ru) and Rhodium (Rh) catalysts exhibit superior activity for arene hydrogenation.[4][5] For this protocol, we select Ruthenium on Carbon (Ru/C), a robust and effective catalyst for this purpose.[4]

-

Reaction Medium: The reaction is performed in a dilute alkaline aqueous solution (e.g., NaOH). This serves a dual purpose: it deprotonates the carboxylic acid of D-phenylglycine to form the highly water-soluble sodium salt, ensuring a homogeneous reaction medium for efficient catalyst interaction. This also prevents the protonation of the amino group, which could otherwise interact with the catalyst surface differently.

-

Stereochemical Integrity: A primary concern in this step is the potential for racemization at the α-carbon. The hydrogenation mechanism on the catalyst surface, when properly controlled, generally does not involve breaking the Cα-H or Cα-N bonds, thus preserving the (R)-configuration of the starting material. Performing the reaction under neutral to basic conditions helps mitigate racemization pathways that can be promoted by acid.[6]

Detailed Experimental Protocol: (R)-2-Amino-2-cyclohexylacetic acid

Safety Precautions: This procedure involves high-pressure hydrogen gas and a pyrophoric catalyst (when dry). All operations must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory using a properly rated hydrogenation autoclave. Handle the Ru/C catalyst as a wet paste to minimize the risk of ignition.

-

Reactor Preparation: Charge a 5 L stainless steel hydrogenation autoclave with a solution of sodium hydroxide (70.5 g) in deionized water (2000 mL). Stir until all solids are dissolved.

-

Substrate Addition: To the alkaline solution, add D-phenylglycine (300 g). Stir the mixture until the amino acid is completely dissolved, forming sodium D-phenylglycinate.

-

Catalyst Loading: Carefully add 5% Ruthenium on Carbon (Ru/C, ~37 g, ensuring it is handled as a 50% wet paste) to the reactor.

-

Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to 3.0 MPa (approx. 435 psi). Begin vigorous stirring and heat the reactor to 60 °C. Maintain these conditions, repressurizing with hydrogen as it is consumed. Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is 6-12 hours.

-

Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel with nitrogen gas.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the catalyst pad with deionized water (2 x 200 mL) to ensure complete recovery of the product.

-

Product Isolation: Transfer the combined filtrate to a suitable vessel equipped with a pH meter and stirrer. Cool the solution in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to the isoelectric point of cyclohexylglycine (~pH 6-7). A white precipitate will form.

-

Collection and Drying: Continue stirring the cold slurry for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 300 mL) and then with cold ethanol (2 x 200 mL). Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Outcome

This procedure should yield D-cyclohexylglycine as a white crystalline solid. The expected yield is typically in the range of 85-95%. The product's identity and purity should be confirmed by NMR spectroscopy and its chiral integrity verified by chiral HPLC.

Part 2: Methyl Esterification of D-Cyclohexylglycine

Scientific Principles and Experimental Causality

The esterification of an amino acid presents a unique challenge: the molecule contains both a nucleophilic amino group and a carboxylic acid. Direct acid catalysis (Fischer Esterification) requires a method to prevent the amino group from interfering.

-

Reagent System: The thionyl chloride (SOCl₂) in methanol system is an elegant solution.[2] When SOCl₂ is added to methanol, it reacts exothermically to generate hydrogen chloride (HCl) and methyl chlorosulfite, in situ.

SOCl₂ + CH₃OH → HCl + CH₃OS(O)Cl

-

Dual Role of HCl: The generated anhydrous HCl serves two critical functions. First, it immediately protonates the basic amino group to form the ammonium hydrochloride salt, effectively protecting it and rendering it non-nucleophilic. Second, it acts as the strong acid catalyst required for the Fischer esterification of the carboxylic acid group.[7][8]

-

Driving Equilibrium: The reaction is typically run with a large excess of methanol, which acts as both the solvent and a reactant. This, combined with the anhydrous conditions generated by the SOCl₂/methanol reaction, drives the esterification equilibrium toward the product, as described by Le Châtelier's principle.[9] The reaction is heated to reflux to increase the reaction rate.

Detailed Experimental Protocol: Methyl (2R)-2-amino-2-cyclohexylacetate HCl

Safety Precautions: Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water. Methanol is flammable and toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.

-

Reaction Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

-

Substrate Suspension: Add anhydrous methanol (500 mL) to the flask, followed by the dried D-cyclohexylglycine (157 g, 1.0 mol) from Part 1. Stir to create a suspension.

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. While stirring vigorously, add thionyl chloride (110 mL, 1.5 mol) dropwise via an addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition. The solids will gradually dissolve as the hydrochloride salts are formed.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain reflux for 4-6 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, cool the flask to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The product will be obtained as a white or off-white solid.

-

Purification (Optional but Recommended): To the crude solid, add diethyl ether or methyl tert-butyl ether (MTBE) (500 mL) and stir vigorously to break up any clumps. This process, known as trituration, washes away residual impurities.

-

Collection and Drying: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with additional diethyl ether (2 x 200 mL). Dry the product, methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, in a vacuum oven at 40 °C to a constant weight.

Summary of Results and Data

| Parameter | Step 1: Hydrogenation | Step 2: Esterification |

| Product | (R)-2-Amino-2-cyclohexylacetic acid | Methyl (2R)-2-amino-2-cyclohexylacetate HCl |

| Appearance | White crystalline solid | White crystalline solid |

| Typical Yield | 85 - 95% | 90 - 98% |

| Purity (HPLC) | >98% | >99% |

| Key Reagents | D-Phenylglycine, H₂, 5% Ru/C, NaOH | D-Cyclohexylglycine, SOCl₂, Anhydrous MeOH |

| Critical Controls | H₂ pressure, Temperature, Catalyst removal | Anhydrous conditions, Temp. during addition |

Experimental Workflow Diagram

Caption: Step-by-step laboratory workflow for the two-part synthesis.

References

- CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google P

-

Gajare, A. S., et al. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 11(4), 285-289. Available at: [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Mastering Organic Chemistry. [Link]

- Schollkopf, U., et al. (1986). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Angewandte Chemie International Edition in English, 25(8), 754-756.

-

Organic-Chemistry.org. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic-Chemistry.org. Accessed February 17, 2026. [Link]

-

Alcaide, B., et al. (2020). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules, 25(1), 199. [Link]

-

Chemistry Steps. Fischer Esterification. Chemistry Steps. Accessed February 17, 2026. [Link]

-

Ghasemi, J. B., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29891–29904. [Link]

-

Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. Accessed February 17, 2026. [Link]

- Li, X. (2014). Rhodium-Catalyzed C(sp2)- or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups.

-

J&K Scientific LLC. Fischer Esterification. J&K Scientific. Accessed February 17, 2026. [Link]

-

Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Accessed February 17, 2026. [Link]

-

Organic-Chemistry.org. Acid to Ester - Common Conditions. Organic-Chemistry.org. Accessed February 17, 2026. [Link]

-

CP Lab Safety. D-2-Cyclohexylglycine Product Page. CP Lab Safety. Accessed February 17, 2026. [Link]

-

Reddit. How can I improve the yield of my Fischer Esterification?. r/Chempros. Accessed February 17, 2026. [Link]

-

Schollkopf, U. (1986). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. kchem.org. [Link]

- Ellman, J. A., et al. (2006). A general asymmetric synthesis of phenylglycinols. The Journal of Organic Chemistry, 71(25), 9546-9549.

-

Wang, D. (2017). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

-

Williams, R. M., & Hendrix, J. A. (1996). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. [Link]

- Esteruelas, M. A., et al. (2020). Mechanistic Investigations on Hydrogenation, Isomerization and Hydrosilylation Reactions Mediated by a Germyl-Rhodium System. Chemistry – A European Journal, 26(5), 1147-1158.

-

Glorius, F., et al. (2020). Rhodium(CAAC)-Catalyzed Arene Hydrogenation of Benzo-Fused N-Heterocycles to Saturated Building Blocks with an all-cis Configuration. Advanced Synthesis & Catalysis, 362(10), 2055-2061. [Link]

-

Hartwig, J. F., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society, 145(49), 26685–26696. [Link]

- Alcaide, B., et al. (2007). A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ preparation of an active Pd(0)/C catalyst with well-defined properties. Green Chemistry, 9(4), 337-343.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. CN101774942B - Method for preparing N-acetyl-DL-cyclohexyl-glycine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

Application Note: Scale-Up Synthesis of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride

Executive Summary

Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride (also known as (R)-cyclohexylglycine methyl ester HCl) is a critical non-natural amino acid building block used in the synthesis of peptide mimetics, thrombin inhibitors, and HCV protease inhibitors. Its structural rigidity and lipophilicity make it a superior alternative to Valine or Isoleucine in drug design.

This guide details a robust, scalable two-step manufacturing process starting from the commoditized chiral pool material, (R)-Phenylglycine . Unlike direct esterification of expensive (R)-cyclohexylglycine, this route minimizes raw material costs while ensuring high enantiomeric excess (>99% ee) through a specific catalytic hydrogenation strategy that mitigates racemization risks.

Core Process Flow

-

Catalytic Hydrogenation: (R)-Phenylglycine

(R)-Cyclohexylglycine (using Rh/C).[1] -

Esterification: (R)-Cyclohexylglycine

Methyl (2R)-2-amino-2-cyclohexylacetate HCl (using SOCl₂/MeOH). -

Crystallization: Isolation of high-purity HCl salt.

Strategic Route Selection

Why Hydrogenation First?

Direct hydrogenation of phenylglycine methyl ester is chemically feasible but operationally hazardous on a scale-up. The ester functionality makes the molecule prone to diketopiperazine formation (cyclization) and hydrogenolysis of the benzylic amine under reducing conditions.

By hydrogenating the free acid first:

-

Chemo-selectivity: The carboxylic acid moiety is electronically repulsive to the catalyst surface in acidic media, preventing side reactions.

-

Stereo-retention: Using Rhodium on Carbon (Rh/C) in aqueous acidic media preserves the chiral center, whereas Palladium catalysts often lead to significant deamination and racemization.

Figure 1: Strategic synthesis flow designed to maximize enantiopurity and yield.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of (R)-Phenylglycine

Objective: Reduce the aromatic ring without racemizing the alpha-carbon.

-

Reagents:

-

(R)-Phenylglycine (1.0 equiv)

-

5% Rhodium on Carbon (Rh/C), 50% wet (Catalyst loading: 5-10 wt% of substrate)

-

Solvent: 1M HCl (aq) or Water/Acetic Acid mixture.

-

Hydrogen Gas (

)[2]

-

-

Scale-Up Protocol:

-

Charging: Into a high-pressure Hastelloy or Stainless Steel reactor, charge (R)-Phenylglycine and water. Add concentrated HCl (1.1 equiv) to solubilize the amino acid as the hydrochloride salt.

-

Inerting: Purge the reactor with Nitrogen (

) three times to remove oxygen (safety critical). -

Catalyst Addition: Charge the Rh/C catalyst as a slurry in water. Safety Note: Dry Rh/C is pyrophoric; always handle wet.

-

Reaction: Pressurize with

to 5–10 bar . Heat to 50°C . Stir vigorously (mass transfer limited). -

Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.

-

Workup: Cool to 20°C. Vent H2 and purge with N2. Filter the catalyst through a spark-proof filter (e.g., Celite bed).

-

Isolation: Concentrate the filtrate under vacuum to remove water/HCl. The residue (thick oil or solid) is (R)-cyclohexylglycine HCl. It can be used directly in Step 2 or neutralized to the zwitterion if preferred (using NaOH to pH 6, then filtration). Recommendation: Use the crude HCl salt residue directly to save time.

-

Step 2: Esterification via Thionyl Chloride

Objective: Convert the carboxylic acid to the methyl ester. Thermodynamics: Highly exothermic; generates copious HCl and SO₂ gas.

-

Reagents:

-

(R)-Cyclohexylglycine HCl (from Step 1)

-

Methanol (anhydrous, 10-15 volumes)

-

Thionyl Chloride (

, 1.2–1.5 equiv)

-

-

Scale-Up Protocol:

-

Setup: Use a glass-lined reactor equipped with a reflux condenser and a caustic scrubber (NaOH) to neutralize off-gases.

-

Solvent Charge: Charge Methanol and cool to 0–5°C .

-

Thionyl Chloride Addition: Add

dropwise over 1–2 hours, maintaining internal temperature <10°C . Reasoning: Low temp prevents explosive boiling and side reactions. -

Substrate Addition: Add the (R)-Cyclohexylglycine residue. (Alternatively, add

to the amino acid/MeOH slurry—verify safety calorimetry first). -

Reflux: Slowly warm the mixture to reflux (65°C) and hold for 4–6 hours. The slurry will dissolve as the ester forms.

-

Workup: Distill off excess Methanol and

under reduced pressure. Do not distill to dryness to avoid thermal instability. -

Solvent Swap: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate and distill again to azeotropically remove residual Methanol/HCl.

-

Purification: Crystallization of the HCl Salt

Chromatography is inefficient at scale. Crystallization is the primary control point for chemical and optical purity.

-

Solvent System: Methanol / MTBE (or Isopropanol / Heptane).

-

Protocol:

-

Dissolve the crude residue in a minimum volume of warm Methanol (40°C).

-

Slowly add MTBE (antisolvent) until the solution becomes slightly turbid.

-

Cool slowly to 0–5°C over 4 hours (controlled cooling ramp).

-

Seeding: If available, seed with pure crystals at 25°C to induce uniform particle size.

-

Filtration: Filter the white crystalline solid. Wash with cold MTBE.

-

Drying: Vacuum dry at 40°C.

-

Target Specification:

-

Appearance: White crystalline solid.

-

Chiral Purity: >99.0% ee.[1]

-

Melting Point: 190–191°C.

Process Safety & Engineering Controls

Figure 2: Unit operation flow highlighting safety-critical equipment.

-

Hydrogenation: Requires Class I, Div 1 electrical rating. Oxygen sensors must be active.

-

Corrosion:

and wet HCl are highly corrosive to stainless steel. Use Glass-Lined or Hastelloy equipment for Step 2. -

Thermal Runaway: The reaction of

with MeOH is extremely exothermic. Dosing control is the primary safety barrier.

Analytical Controls (IPCs)

| Checkpoint | Method | Acceptance Criteria | Purpose |

| End of Hydrogenation | HPLC / H-NMR | < 0.5% Starting Material (Phenylglycine) | Ensure complete conversion. |

| End of Esterification | HPLC | < 1.0% Acid Intermediate | Ensure reaction completion. |

| Final Release | Chiral HPLC | > 99.0% ee | Verify optical purity (R-isomer). |

| Final Release | Residual Solvents (GC) | MeOH < 3000 ppm | Safety/Compliance. |

References

-

Sigma-Aldrich. (2025). (R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride Product Sheet. Retrieved from [5]

- Minnaard, A. J., Boesten, W. H. J., & Zeegers, B. (1999). Synthesis of Enantiomerically Pure Cyclohexylglycine. Synthetic Communications, 29(24), 4327-4336.

-

PubChem. (2025).[6][7] Methyl 2-amino-2-cyclohexylacetate hydrochloride (Compound Summary). Retrieved from

-

Common Organic Chemistry. (2024). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol. Retrieved from

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Cbz-Cyclohexyl-L-glycine, 1 g, CAS No. 69901-75-3 | Glycine | Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 5. (R)-Methyl 2-amino-2-cyclohexylacetate hydrochloride | 14328-64-4 [sigmaaldrich.com]

- 6. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Methyl (2R)-2-amino-2-cyclohexylacetate Handling Guide

[1]

Executive Summary

Methyl (2R)-2-amino-2-cyclohexylacetate is a chiral

Critical Rule: The free base should never be stored. It must be generated in situ at low temperatures and immediately utilized in the subsequent reaction step.

Part 1: The Mechanics of Instability (The "Why")

To troubleshoot effectively, you must understand the three "enemies" of your compound in a basic environment.

Hydrolysis (Saponification)

In the presence of hydroxide ions (

-

Kinetics: Methyl esters hydrolyze roughly twice as fast as ethyl esters due to lower steric hindrance at the alkoxy group.

-

Result: Irreversible loss of yield.

Racemization (Loss of Chirality)

The

-

Mechanism: Base-catalyzed enolization.[1]

-

Risk Factor: High pH and prolonged exposure time.[1] Aldehydes (if present) can catalyze this via Schiff base formation.[1][2]

Diketopiperazine (DKP) Formation

This is the most insidious side reaction for

-

Mechanism: The unprotonated amine (nucleophile) of one molecule attacks the ester carbonyl (electrophile) of another.

-

Visual Sign: DKP is often much less soluble than the monomer, appearing as a white precipitate.

Part 2: Troubleshooting Guide (FAQs)

Q1: I neutralized the HCl salt with 1M NaOH, but my extraction yield is consistently low (<50%). Where is my product?

Diagnosis: You likely suffered from Hydrolysis or DKP formation due to high local pH or temperature.[1]

-

The Error: Using strong bases (NaOH/KOH) creates zones of very high pH, accelerating saponification. If the extraction took too long, the free amine dimerized into DKP, which may have precipitated or washed out.

-

The Fix:

-

Switch Bases: Use a milder inorganic base like Saturated

or -

Temperature Control: Perform the neutralization at 0°C .

-

Biphasic Protection: Ensure your organic solvent (e.g., DCM or EtOAc) is present before adding the base. This allows the free amine to partition into the organic phase immediately, shielding it from the aqueous base.

-

Q2: My product isolated after basic workup shows a lower optical rotation ( ) than the Certificate of Analysis. Did I buy a bad batch?

Diagnosis: Likely Racemization occurred during your handling.[1]

-

The Error: The compound was exposed to base for too long, or the solvent contained trace aldehydes/ketones (which catalyze racemization via imine intermediates).

-

The Fix:

-

Minimize Exposure: The time from base addition to solvent evaporation should be < 30 minutes.

-

Check Solvents: Ensure your extraction solvent is free of acetone or other ketones.

-

Acidify Quickly: If you are not reacting the amine immediately, re-acidify the organic layer with HCl in dioxane/ether to reform the stable salt.

-

Q3: A white solid precipitates during the neutralization of the concentrated solution. Is this my product?

Diagnosis: This is almost certainly the Diketopiperazine (DKP) dimer , not your target ester.

-

The Mechanism: High concentration favors second-order kinetics (dimerization).[1]

-

The Fix:

-

Dilution: Perform the neutralization at a lower concentration (< 0.1 M).

-

Avoid Stagnation: Do not let the free base sit in a concentrated solution.

-

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing fates of your compound in base.

Figure 1: The "Triangle of Degradation" showing the three instability pathways for

Part 4: Recommended Protocols

SOP-01: Safe Generation of Free Base

Objective: To liberate the free amine for immediate reaction without degradation.

Materials:

-

Methyl (2R)-2-amino-2-cyclohexylacetate HCl salt.[1]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

Saturated Aqueous Sodium Bicarbonate (

).[1] -

Ice bath.[1]

Protocol:

-

Preparation: Suspend the HCl salt in DCM (approx. 10 mL per gram) in a separatory funnel.

-

Cooling: Pre-cool the saturated

solution to 0-4°C. -

Biphasic Neutralization: Add the cold

to the separatory funnel. -

Extraction: Shake vigorously for 30-60 seconds. Do not wait.

-

Separation: Drain the organic layer (bottom layer if DCM) into a flask containing

(drying agent). -

Utilization: Filter off the drying agent immediately. Use the filtrate directly in the next reaction step.

-

Warning: Do not concentrate to dryness unless absolutely necessary.[1] If concentration is required, keep the water bath < 30°C and do not store the residue.

-

SOP-02: Stability Monitoring

Objective: To verify the integrity of the free base if storage is unavoidable (not recommended).

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acidic Mobile Phase) | > 98% (Look for DKP peak at higher retention time) |

| Chirality | Chiral HPLC / Polarimetry | ee > 99% |

| Appearance | Visual Inspection | Clear oil (Cloudiness indicates DKP) |

References

-

National Institutes of Health (PubChem). Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2. [Link][1]

-

Hay, R. W., & Banerjee, P. K. (1981).[1][3] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.[1][3] Journal of Inorganic Biochemistry. (Demonstrates rapid base hydrolysis kinetics). [Link]

-

Bada, J. L. (1988).[1] Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[4] (Discusses DKP interference and kinetics). [Link]

-

Organic Chemistry Portal. Methyl Esters - Synthesis and Hydrolysis. [Link]

Sources

- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creation.com [creation.com]

- 3. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Thermal Analysis & Solid-State Characterization: Cyclohexylglycine Methyl Ester Salts

Publish Comparison Guide | Version 1.0

Executive Summary

In the high-stakes landscape of peptide therapeutics and peptidomimetic drug design, L-Cyclohexylglycine methyl ester (Chg-OMe) serves as a critical non-proteinogenic building block. However, its incorporation into stable formulations is dictated by its solid-state properties.

This guide provides a rigorous technical comparison of the Hydrochloride (HCl) salt —the industry standard—against its Free Base form and alternative Sulfonate salts . We analyze thermal performance using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish a self-validating protocol for salt selection and quality control.

Part 1: The Physico-Chemical Challenge

The core challenge with

-

The Mechanism: Under thermal stress or in the presence of moisture, the free amine attacks the ester carbonyl, expelling methanol and forming a stable 2,5-Diketopiperazine (DKP) ring.

-

The Consequence: This irreversible degradation compromises API purity and alters solubility profiles.

-

The Solution: Protonation of the amine (Salt Formation) blocks the nucleophilic attack, kinetically stabilizing the linear form.

Degradation Pathway Diagram

The following diagram illustrates the critical thermal degradation pathway that TGA/DSC analysis seeks to detect.

Figure 1: Thermal degradation pathway of Cyclohexylglycine Methyl Ester. The HCl salt prevents the initial transition to the reactive free base until high thermal energy is applied.

Part 2: Comparative Thermal Analysis

This section compares the thermal profiles of the standard HCl salt against the Free Base and a theoretical Tosylate alternative (often used to improve crystallinity).

1. L-Cyclohexylglycine Methyl Ester Hydrochloride (Standard)

Experimental Profile:

-

DSC Behavior: The HCl salt exhibits a sharp, distinct endothermic event between 185°C and 191°C . Unlike a simple melt, this event is often accompanied by simultaneous decomposition (melt-degradation).

-

TGA Behavior: The sample remains stable (mass loss < 0.5%) up to ~180°C. A sharp weight loss onset correlates with the DSC endotherm, corresponding to the loss of HCl gas and subsequent volatilization/degradation of the organic skeleton.

2. Free Base (The "Avoid" Case)

-

Behavior: Often an oil or low-melting solid at room temperature.

-

DSC/TGA Warning: The free base shows mass loss at significantly lower temperatures (<100°C) due to volatility and rapid DKP formation. It lacks the crystal lattice energy provided by the ionic salt interactions.

3. Comparative Data Summary

| Feature | HCl Salt (Standard) | Free Base | Tosylate Salt (Alternative) |

| Melting Point ( | 185–191°C | < 40°C (or Oil) | > 200°C (Predicted*) |

| Thermal Stability | High (Stable to ~180°C) | Low (Unstable at RT) | Very High |

| Hygroscopicity | Moderate | N/A (Oily) | Low |

| Primary Degradant | DKP (at melt) | DKP (rapid) | DKP (at high T) |

| TGA Onset ( | ~185°C | ~60-80°C | ~210°C |

*Note: Tosylate values are projected based on general amino acid ester salt trends where sulfonate salts typically exhibit higher lattice energy than chlorides.

Part 3: Experimental Protocols (Self-Validating)

To replicate these results and validate the quality of your raw material, follow these specific protocols.

Method A: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+

-

Crucible: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow gas escape without pan deformation).

-

Atmosphere: Dry Nitrogen (50 mL/min purge).

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 10.00°C/min to 250°C.

-

-

Validation Criteria:

-

Purity Check: A sharp onset (< 2°C range) indicates high crystalline purity. Broadening suggests amorphous content or residual solvent.

-

Artifact Rejection: If a broad endotherm appears at 80-120°C, it indicates water/solvent loss (solvate) rather than the melting of the anhydrous salt.

-

Method B: Thermogravimetric Analysis (TGA)

-

Instrument: TA Instruments Q500 or Netzsch TG 209.

-

Crucible: Platinum or Alumina (open).

-

Protocol:

-

Ramp 10.00°C/min to 400°C.

-

-

Validation Criteria:

-

Volatiles: Mass loss < 0.5% before 150°C confirms the sample is dry.

-

Stoichiometry: Calculate the mass loss of the first degradation step. For the HCl salt, a loss corresponding to ~17.5% (mass of HCl) confirms the salt stoichiometry before the organic breakdown.

-

Part 4: Expert Insights & Causality

Why the HCl Salt dominates: The chloride ion provides a small, high-charge-density counterion that forms a tight crystal lattice with the ammonium group of the cyclohexylglycine. This high lattice energy raises the melting point to the 185-191°C range, well above the activation energy required for the DKP cyclization reaction at room temperature.

When to switch to Tosylate: If your TGA shows significant weight loss at low temperatures (e.g., 50-100°C) despite drying, your HCl salt may be hygroscopic and absorbing atmospheric water. Water acts as a plasticizer, lowering the Tg and facilitating the mobility required for cyclization. In such cases, a Tosylate salt (hydrophobic counterion) is the superior alternative to block moisture uptake.

References

-

Rodante, F., et al. (1992). Thermodynamics and kinetics of decomposition processes for standard α-amino acids. Thermochimica Acta. Retrieved from [Link]

- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Medicinal Chemistry. Chemical Reviews. (Contextual grounding for DKP mechanism).

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with DSC and TGA. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.